![molecular formula C21H19ClN2O5S B2923508 3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 955724-31-9](/img/structure/B2923508.png)
3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H19ClN2O5S and its molecular weight is 446.9. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pro-Drug System Potential
The compound shows potential as a pro-drug system for selective release of therapeutic drugs in hypoxic solid tumours. This is based on a study involving similar compounds, where biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs triggers the release of parent drugs, indicating potential applications in targeted cancer therapy (Berry et al., 1997).
Solid-State Characterization
A study on tetrahydro-diepoxybenzo[de]isoquinoline derivatives, similar to the compound , provides insights into the solid-state characterization, including X-ray analysis and Hirshfeld surface analysis. This research contributes to understanding the molecular structures and interactions in solid states, which is vital for pharmaceutical development (Grudova et al., 2020).
Fluorescent Properties for Bioimaging
The compound's structural similarity to certain benzenesulfonamides, which exhibit bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II), suggests potential in bioimaging. Such compounds form fluorescent complexes with Zn(II), which can be utilized in fluorescent probes and bioimaging applications (Kimber et al., 2003).
Pharmaceutical Development Potential
Research on quinazoline derivatives, structurally related to the compound, provides insights into structure-activity relationships, which is crucial for the development of new pharmaceuticals with diuretic and antihypertensive properties (Rahman et al., 2014).
Antimicrobial Activity Exploration
A study on 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its derivatives suggests potential antimicrobial activities. This indicates that similar compounds, like the one , might possess antimicrobial properties worth exploring (Vanparia et al., 2010).
Structural Characterization and Interactions
Investigation into the structural characterization and molecular interactions, such as intramolecular and intermolecular hydrogen bonds, of related sulfonylurea compounds can provide valuable insights for the application of the given compound in chemical and pharmaceutical research (Gelbrich et al., 2011).
properties
IUPAC Name |
3-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-28-19-7-6-17(12-18(19)22)30(26,27)23-16-5-4-14-8-9-24(13-15(14)11-16)21(25)20-3-2-10-29-20/h2-7,10-12,23H,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSRGEMFMNSCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide |
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